molecular formula C7H8ClN3O B2660015 2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride CAS No. 2377032-25-0

2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride

Cat. No. B2660015
CAS RN: 2377032-25-0
M. Wt: 185.61
InChI Key: INCVSBCMRKKMDD-UHFFFAOYSA-N
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Description

“2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride” is a chemical compound used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride” is represented by the InChI code 1S/C7H7N3O.ClH/c8-4-5-2-1-3-6-7 (5)10-11-9-6;/h1-3H,4,8H2;1H . The molecular weight of the compound is 185.61 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stable under normal temperatures and pressures. It should be stored at room temperature .

Scientific Research Applications

Therapeutic Applications of Heterocyclic Compounds

Heterocyclic compounds, including oxadiazoles and benzothiazoles, have demonstrated a wide array of bioactivities and therapeutic potentials. For instance, 1,3,4-oxadiazole derivatives are recognized for their versatile pharmacological properties, including anticancer, antifungal, antibacterial, and antiviral activities. These properties stem from the structural features of the 1,3,4-oxadiazole ring, which facilitates effective binding with various enzymes and receptors in biological systems through numerous weak interactions (Verma et al., 2019).

Similarly, benzothiazoles are highlighted for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity and synthetic accessibility of benzothiazole derivatives have made them a focal point in the search for new therapeutic agents, especially in the realm of anticancer drug development (Kamal et al., 2015).

Chemical Versatility and Biological Roles

The chemical versatility of heterocyclic compounds like oxadiazoles is evident in their applications beyond pharmacology. For example, 1,3,4-oxadiazole-containing compounds are used in various domains such as polymers, luminescence-producing materials, and corrosion inhibitors, highlighting their significance in both medicinal chemistry and materials science (Rana et al., 2020).

Moreover, the exploration of benzoxaborole compounds has uncovered their potential as anti-bacterial, anti-fungal, anti-protozoal, and anti-inflammatory agents. The unique mechanism of action related to the boron atom in benzoxaboroles, coupled with their drug-like properties, has led to the clinical use of some derivatives in treating conditions like onychomycosis and atopic dermatitis (Nocentini et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

The future directions for “2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride” are not clearly defined in the available literature. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of pharmaceutical research. Further studies are needed to explore these possibilities.

properties

IUPAC Name

2,1,3-benzoxadiazol-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;/h1-3H,4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCVSBCMRKKMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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